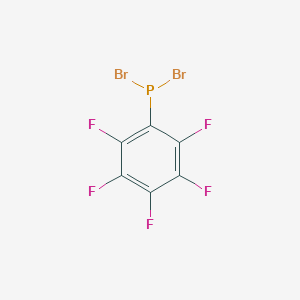

Dibromo(pentafluorophenyl)phosphine

説明

Dibromo(pentafluorophenyl)phosphine (chemical formula: C₆F₅PBr₂) is a halogenated organophosphorus compound characterized by a phosphorus atom bonded to one pentafluorophenyl group (C₆F₅) and two bromine atoms. This structure confers unique electronic and steric properties, making it valuable in catalysis and synthetic chemistry. The pentafluorophenyl group is strongly electron-withdrawing due to the electronegativity of fluorine, while the bromine atoms further enhance the compound’s σ-acceptor character. This combination makes it a potent ligand for transition metals in reactions requiring electron-deficient coordination environments, such as cross-coupling or hydroamination .

Synthesis typically involves bromination of precursor phosphines, such as reacting pentafluorophenylphosphine derivatives with brominating agents. However, its air sensitivity and reactivity necessitate handling under inert atmospheres .

特性

CAS番号 |

13379-67-4 |

|---|---|

分子式 |

C6Br2F5P |

分子量 |

357.84 g/mol |

IUPAC名 |

dibromo-(2,3,4,5,6-pentafluorophenyl)phosphane |

InChI |

InChI=1S/C6Br2F5P/c7-14(8)6-4(12)2(10)1(9)3(11)5(6)13 |

InChIキー |

REMGEPKWEWKCEZ-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |

正規SMILES |

C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Tris(pentafluorophenyl)phosphine (C₁₈F₁₅P)

- Structure : Three pentafluorophenyl groups attached to phosphorus.

- Molecular Weight : 532.14 g/mol (vs. ~357.77 g/mol for Dibromo(pentafluorophenyl)phosphine) .

- Melting Point : 108–110°C, indicating higher thermal stability compared to Dibromo(pentafluorophenyl)phosphine, which is likely liquid at room temperature .

- Electronic Effects : Strong electron-withdrawing character due to three C₆F₅ groups, but less σ-acceptor strength than Dibromo(pentafluorophenyl)phosphine, which has two electronegative bromines.

- Applications : Used in metal-catalyzed polymerization and hydroamination, though lower yields are observed in Rh-catalyzed reactions compared to bulkier ligands .

Bis(pentafluorophenyl)bromophosphine (C₁₂F₁₀PBr)

- Structure : Two C₆F₅ groups and one bromine atom on phosphorus.

- Reactivity : Intermediate between tris(pentafluorophenyl)phosphine and Dibromo(pentafluorophenyl)phosphine. Used in synthesizing air-sensitive diphosphines, highlighting its role as a precursor in complex ligand systems .

- Stability : Less stable than tris(pentafluorophenyl)phosphine but more stable than Dibromo(pentafluorophenyl)phosphine due to fewer bromines.

Triphenylphosphine (C₁₈H₁₅P)

- Structure : Three phenyl groups attached to phosphorus.

- Electronic Effects : Electron-donating due to phenyl groups, contrasting sharply with the electron-withdrawing nature of C₆F₅ or bromine substituents.

- Applications : Ubiquitous in Stille and Suzuki couplings but ineffective in reactions requiring electron-deficient metal centers .

Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)

- Structure : Three trimethylsilyl groups.

- Steric Effects : Extremely bulky, creating highly shielded phosphorus centers.

- Reactivity: Used in synthesizing phosphine-based nanomaterials but lacks the electrophilic character of Dibromo(pentafluorophenyl)phosphine .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Catalytic Performance in Rh-Catalyzed Hydroamination

| Ligand | Yield (%) | Key Observations |

|---|---|---|

| Tris(pentafluorophenyl)phosphine | <20 | Low activity due to excessive σ-withdrawing effects |

| Tri(2-furyl)phosphine | <20 | Similar limitations |

| Dibromo(pentafluorophenyl)phosphine | Not tested | Hypothesized to perform poorly due to extreme electron deficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。